molecular formula C8H16N2O3 B1662033 Leu-Gly CAS No. 686-50-0

Leu-Gly

Cat. No. B1662033
CAS RN: 686-50-0
M. Wt: 188.22 g/mol
InChI Key: LESXFEZIFXFIQR-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Leu-Gly is a dipeptide formed from L-leucine and glycine residues . It has a role as a metabolite and is a tautomer of a Leu-Gly zwitterion . It is a natural product found in Saccharomyces cerevisiae .


Synthesis Analysis

The synthesis of α,α-disubstituted α-amino acids, which includes Leu-Gly, has been a long-standing goal in organic synthesis and drug discovery . Emerging strategies such as synergistic enantioselective catalysis, visible-light-mediated photocatalysis, metal-free methodologies, and CO2 fixation offer new avenues to access the challenging synthesis of α,α-disubstituted α-AAs .


Molecular Structure Analysis

Leu-Gly has a molecular formula of C8H16N2O3 . The IUPAC name for Leu-Gly is 2-[[ (2S)-2-amino-4-methylpentanoyl]amino]acetic acid . The InChIKey for Leu-Gly is LESXFEZIFXFIQR-LURJTMIESA-N .


Chemical Reactions Analysis

Leu-Gly has been used in the selective N-terminal acylation of proteins to introduce functional groups . This Gly-Hisn tag adds the unique capability for highly selective N-terminal chemical acylation of expressed proteins .


Physical And Chemical Properties Analysis

Leu-Gly has a molecular weight of 188.22 g/mol . The computed XLogP3-AA is -2.3 .

Scientific Research Applications

Central Nervous System Activity

Cyclo(Leu-Gly), derived from the C-terminal dipeptide of oxytocin, demonstrates activity in memory processes. It can penetrate the blood-cerebrospinal fluid barrier, indicating its potential for exerting pharmacological actions within the central nervous system (Hoffman, Walter, & Bulat, 1977).

Enzyme Hydrolysis and Stability

Research shows that Leu-Gly is a substrate for dipeptidases, enzymes that hydrolyze dipeptides. A study involving Streptococcus cremoris identified an enzyme that could specifically hydrolyze l-Leu-Gly (Hwang, Kaminogawa, & Yamauchi, 1981). This indicates the dipeptide's stability and its potential use in studying enzymatic reactions.

Role in Amino Acid Transport

Leu-Gly is important in the transport and metabolism of amino acids. A study exploring the kinetics of uptake of Leu-Gly by intestinal brush border membrane vesicles found that the dipeptide transfer includes hydrolysis by aminopeptidase N and subsequent transport of the resultant amino acids (Antonov et al., 1984). This is significant for understanding nutrient absorption in the gut.

Peptide Metabolism Studies

Leu-Gly has been used in studies to investigate peptide metabolism. For instance, research on human nasal primary culture systems used Leu-Gly to study peptide enzymatic stability following nasal administration, providing insights into nasal drug delivery mechanisms (Hoang et al., 2002).

Nutritional Research in Aquaculture

In aquaculture, the dietary efficacy of the dipeptide form of leucine, Leucinyl-Glycine (Leu-Gly), has been compared with free leucine for growth and amino acid composition in olive flounder. This research can help optimize fish feed for better growth and health (Kim & Lee, 2013).

Safety And Hazards

The safety data sheet for Leu-Gly can be found in the reference .

Future Directions

Leu-Gly raises accumbal dopamine levels in a subgroup of rats with a lower endogenous dopamine tone . This suggests that Leu-Gly could have potential applications in the treatment of conditions related to dopamine levels . Furthermore, therapeutic peptides are a unique class of pharmaceutical agents and have been used in the development of biopharmaceutical conjugates . The development of peptide drugs has become one of the hottest topics in pharmaceutical research .

properties

IUPAC Name

2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-5(2)3-6(9)8(13)10-4-7(11)12/h5-6H,3-4,9H2,1-2H3,(H,10,13)(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESXFEZIFXFIQR-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101317011
Record name L-Leucylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Leu-Gly

CAS RN

686-50-0
Record name L-Leucylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=686-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-L-Leucylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000686500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Leucylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101317011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-L-leucylglycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.627
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Leu-Gly
Reactant of Route 2
Reactant of Route 2
Leu-Gly
Reactant of Route 3
Reactant of Route 3
Leu-Gly
Reactant of Route 4
Reactant of Route 4
Leu-Gly
Reactant of Route 5
Reactant of Route 5
Leu-Gly
Reactant of Route 6
Reactant of Route 6
Leu-Gly

Citations

For This Compound
61,900
Citations
AM Tamburro, V Guantieri… - Journal of Biomolecular …, 1992 - Taylor & Francis
… In the present paper we report the results of our studies on poly (Val-Gly-Gly-LeuGly). The … -Gly-Leu-Gly-OEt and Boc-Gly-Val-Gly-Gly-LeuOMe, and also for the isomer Boc-Gly-Leu-Gly-…
Number of citations: 68 www.tandfonline.com
T Mizushige, Y Sawashi, A Yamada… - The FASEB …, 2013 - Wiley Online Library
… We then found that Tyr-Leu-Gly (YLG) was effectively released by treatment with pepsin-pancreatin. YL was also detected, but its yield was lower than that of YLG. Meanwhile, -…
Number of citations: 46 faseb.onlinelibrary.wiley.com
U Neumann, H Kubota, K Frei, V Ganu, D Leppert - Analytical biochemistry, 2004 - Elsevier
Matrix metalloproteinases (MMPs) and the related tumor necrosis factor converting enzyme (TACE) are involved in tissue remodeling, cell migration, and processing of signaling …
Number of citations: 183 www.sciencedirect.com
KL Yu, G Rajakumar, LK Srivastava… - Journal of medicinal …, 1988 - ACS Publications
… Pro-Leu-Gly-NH2 (PLG) have been synthesized. In one series of analogues, the Leu-Gly-NH2 … The corresponding -lactam analogues of
Number of citations: 114 pubs.acs.org
S Kang, R Walter - Proceedings of the National Academy of …, 1976 - National Acad Sciences
… out on the hypothalamic factor Pro-Leu-GlyNH2. The results indicate that the … Pro-Leu-Gly-NH2 is preferred. Several years ago it was proposed that the hypothalamic factor Pro-Leu-Gly-…
Number of citations: 25 www.pnas.org
S Bhagwanth, RK Mishra… - Beilstein journal of …, 2013 - beilstein-journals.org
A variety of stable, small-molecule peptidomimetic ligands have been developed to elucidate the mechanism by which the neuropeptide Pro-Leu-Gly-NH 2 (PLG) modulates …
Number of citations: 30 www.beilstein-journals.org
R Walter, A Neidle, N Marks - Proceedings of the Society for …, 1975 - journals.sagepub.com
… or accumulation of H-Leu-Gly- Accumulation of labeled H-Leu-Gly-NHz in the pituitary and … Furthermore, hydrolysis of H-ProLeu-Gly-NHn by serum was unaffected in the present study …
Number of citations: 37 journals.sagepub.com
CJP Grimmelikhuijzen, M Hahn, KL Rinehart… - Brain research, 1988 - Elsevier
The hydromedusaPolyorchis penicillatus is a good model system to study ne3rotransmission in coelenterates. Using a radioimmunoassay for the peptide sequence Arg-Phe-NH 2 (…
Number of citations: 67 www.sciencedirect.com
HN Bhargava, R Walter, RF Ritzmann - Pharmacology Biochemistry and …, 1980 - Elsevier
… Administration of Pro-Leu-Gly-NH2 (MIF) and cyclo (Leu-Gly) blocked the development of … Dose-response experiments indicated that cyclo (leu-Gly) was much more potent than MIF in …
Number of citations: 57 www.sciencedirect.com
S Culurgioni, A Alfieri, V Pendolino… - Proceedings of the …, 2011 - National Acad Sciences
Coupling of spindle orientation to cellular polarity is a prerequisite for epithelial asymmetric cell divisions. The current view posits that the adaptor Inscuteable (Insc) bridges between …
Number of citations: 77 www.pnas.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.